molecular formula C25H21N5O3 B2931199 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide CAS No. 1217117-36-6

2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2931199
CAS No.: 1217117-36-6
M. Wt: 439.475
InChI Key: ZEQFYYJZOSVMGV-UHFFFAOYSA-N
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Description

The compound “2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been studied for their potential as c-Met kinase inhibitors, which are important in the treatment of cancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . This process is usually carried out under mild, efficient, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a [1,2,4]triazolo[4,3-a]quinoxaline core, which can be functionalized with various moieties to enhance their biological activity .


Chemical Reactions Analysis

The chemical reactions involving these compounds mainly focus on their interactions with biological targets. For instance, they have been found to intercalate DNA, which can disrupt the normal functioning of cancer cells .

Scientific Research Applications

Diversified Synthesis and Potential Applications

  • A diversified synthesis of derivatives related to the specified compound demonstrates the potential for creating structurally varied and complex fused tricyclic scaffolds. This method employs a Ugi four-component reaction, indicating its utility in generating a wide array of structurally diverse molecules for potential applications in drug discovery and materials science (Y. An et al., 2017).

Synthesis of Amino Acid Derivatives

  • The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs via DCC coupling and azide coupling methods showcases the chemical versatility of this compound. These amino acid derivatives linked to the triazoloquinoxaline moiety have implications for the development of new chemical entities with potential biological activities (Walid Fathalla, 2015).

Antiallergic and Inotropic Activities

  • The compound and its derivatives have been explored for antiallergic and inotropic activities, suggesting their potential in developing treatments for allergies and heart failure. Specifically, 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones have shown to act as potent antiallergic agents in vitro, indicating their potential application in allergy treatment (B. Loev et al., 1985). Furthermore, N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have been evaluated for their positive inotropic activity, which is crucial for developing therapies to improve heart function (Chunbo Zhang et al., 2008).

Anticonvulsant Properties

  • The synthesis and biological evaluation of some [1,2,4]Triazolo[4,3-a]quinoxaline derivatives as novel anticonvulsant agents highlight the therapeutic potential of this compound in epilepsy treatment. The anticonvulsant evaluation using the metrazol-induced convulsions model indicated significant activities for some synthesized derivatives (Mohamed Alswah et al., 2013).

Adenosine Receptor Antagonism

  • The compound has been utilized in the design of selective human A3 adenosine receptor antagonists, showing its potential in modulating adenosine receptor activity. This application is significant for developing treatments for conditions such as inflammation, cancer, and cardiovascular diseases where adenosine plays a crucial role (D. Catarzi et al., 2005).

Future Directions

The future research directions in this field could involve the design and synthesis of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives with enhanced activity and selectivity towards their biological targets . Additionally, further studies could be conducted to better understand their mechanism of action and to optimize their safety and efficacy profiles .

Properties

IUPAC Name

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-10-12-19(13-11-16)33-24-23-28-29(15-22(31)26-18-7-5-6-17(2)14-18)25(32)30(23)21-9-4-3-8-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQFYYJZOSVMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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